- Method for synthesizing discotic liquid crystal material of triphenylene decaneoxy bridged perylene tetracarboxylic butyl ester, China, , ,

Cas no 94259-20-8 (1 2-DIHEXYLOXYBENZENE 98)

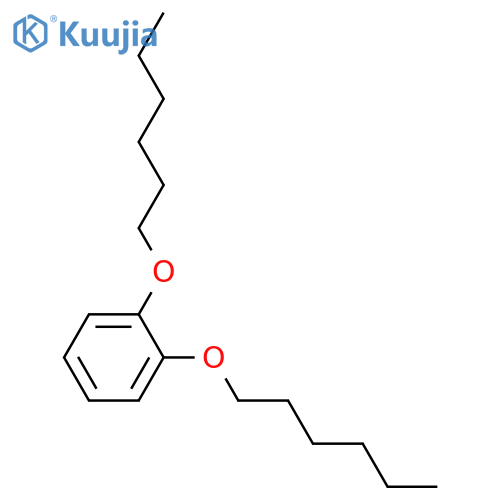

1 2-DIHEXYLOXYBENZENE 98 structure

Produktname:1 2-DIHEXYLOXYBENZENE 98

1 2-DIHEXYLOXYBENZENE 98 Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1 2-DIHEXYLOXYBENZENE 98

- 1,2-Bis(hexyloxy)benzene

- 1,2-dihexoxybenzene

- 1,2-Bis(hexyloxy)benzene (ACI)

- Benzene, o-bis(hexyloxy)- (7CI)

- 1,2-Di(hexyloxy)benzene

-

- MDL: MFCD01863726

- Inchi: 1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3

- InChI-Schlüssel: XNBVDORAKLGCKG-UHFFFAOYSA-N

- Lächelt: O(CCCCCC)C1C(OCCCCCC)=CC=CC=1

Berechnete Eigenschaften

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 12

- Komplexität: 184

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: nichts

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: flüssig

- Dichte: 0.923 g/mL at 25 °C(lit.)

- Siedepunkt: 143 °C/4 mmHg(lit.)

- Flammpunkt: Fahrenheit: >230° f

Celsius: >110° c - Brechungsindex: n20/D 1.488(lit.)

1 2-DIHEXYLOXYBENZENE 98 Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

1 2-DIHEXYLOXYBENZENE 98 Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514578-10G |

1 2-DIHEXYLOXYBENZENE 98 |

94259-20-8 | 98% | 10G |

¥928.53 | 2022-02-24 | |

| Cooke Chemical | BD0182632-5g |

1,2-Bis(hexyloxy)benzene |

94259-20-8 | 95+% | 5g |

RMB 768.00 | 2025-02-20 | |

| Cooke Chemical | BD0182632-1g |

1,2-Bis(hexyloxy)benzene |

94259-20-8 | 95+% | 1g |

RMB 249.60 | 2025-02-20 | |

| Ambeed | A868680-5g |

1,2-Bis(hexyloxy)benzene |

94259-20-8 | 95+% | 5g |

$109.0 | 2024-04-16 | |

| Ambeed | A868680-25g |

1,2-Bis(hexyloxy)benzene |

94259-20-8 | 95+% | 25g |

$460.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533129-5g |

1,2-Bis(hexyloxy)benzene |

94259-20-8 | 98% | 5g |

¥1057.00 | 2024-04-24 |

1 2-DIHEXYLOXYBENZENE 98 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Preparation of triphenylene hexyloxy bridging isooctane oxy phenyl porphyrin ternary compound as discotic liquid crystal material, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol , Hexane ; 1 h, rt; rt → reflux; 24 h, reflux

Referenz

- Synthesis method of dodecyloxyphenylporphyrin benzamide octane imine-perylene-decane imine hexyloxybenzophenanthrene ternary compound applied in organic solar cell and organic light emitting diode, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C

1.2 70 °C; 15 h, 80 °C

1.2 70 °C; 15 h, 80 °C

Referenz

- Preparation of phenylethylamine derivatives as antimicrobials for treatment of surfaces, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 110 °C

Referenz

- Tetrabenzotetracenes, their preparation method, and their use for organic semiconductor films and elements and transistors, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 48 h, reflux

Referenz

- A new family of bent-core C2-symmetric liquid crystals, Canadian Journal of Chemistry, 2010, 88(7), 639-645

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 24 h, reflux

Referenz

- Perylene monoimide dicarboxylic acid diester-flexible bridge-benzophenanthrene dendrimer, and preparation method thereof, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthesis method of benzophenanthrene dodecyloxy bridged isooctyloxyphenyl porphyrin metal zinc complex, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthesis method of benzophenanthrene decyloxy-bridged isooctoxyphenylporphyrin-zinc coordination compound, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Preparation of benzophenanthrene dodecyloxy-bridged methoxycarbonyl phenyl porphyrin-Zn complex, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Preparation of benzophenanthrene dodecyloxy bridging tetraphenylporphyrin ternary compound as discotic liquid crystal material, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol , Hexane ; 1 h, rt; rt → 80 °C; 24 h, 80 °C

Referenz

- Synthesis method of dodecyloxyphenyl porphyrin benzamide decane imine perylene decane imine hexyloxy benzophenanthrene ternary compound used in organic photovoltaic field, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Preparation of triphenylene dodecyloxy bridging isooctane oxy phenyl porphyrin ternary compound as discotic liquid crystal material, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthetic method of hexyloxy benzophenanthrene-bridged isooctyloxyphenyl porphyrin metal zinc complex, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthesis of benzophenanthrene dodecyl bridged ethyl perylene tetraformate binary discotic liquid crystals, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C; 85 °C → rt

Referenz

- Preparation of benzophenanthrene decyloxy bridging tetraphenyl porphyrin ternary compound as discotic liquid crystal material, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 1 h, rt; rt → 80 °C; 24 h, 80 °C

Referenz

- Method for synthesizing dodecyloxy phenyl porphyrin benzamido hexyl-perylene diimide-decyloxy hexyloxy benzophenanthrene ternary compound, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthesis of triphenylene decyl bridged ethyl perylene-tetracarboxylate binary discotic liquid crystal material, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthetic method of benzophenanthrene dodecyl bridged butyl perylenetetracarboxylate binary compound discotic liquid crystal material, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C

Referenz

- Synthetic method of benzophenanthrene decylalkoxy bridged methoxycarbonyl phenyl porphyrin metal Zn complex, China, , ,

1 2-DIHEXYLOXYBENZENE 98 Preparation Products

1 2-DIHEXYLOXYBENZENE 98 Verwandte Literatur

-

Raja Bhaskar Kanth Siram,Jeremy Smith,Thomas D. Anthopoulos,Satish Patil J. Mater. Chem. 2012 22 4450

-

Chun Feng,Xian-Li Tian,Jing Zhou,Shi-Kai Xiang,Wen-Hao Yu,Bi-Qin Wang,Ping Hu,Carl Redshaw,Ke-Qing Zhao Org. Biomol. Chem. 2014 12 6977

-

Chun Feng,Xian-Li Tian,Jing Zhou,Shi-Kai Xiang,Wen-Hao Yu,Bi-Qin Wang,Ping Hu,Carl Redshaw,Ke-Qing Zhao Org. Biomol. Chem. 2014 12 6977

-

Alfred C. W. Leung,Joseph K.-H. Hui,Jonathan H. Chong,Mark J. MacLachlan Dalton Trans. 2009 5199

-

Raja Bhaskar Kanth Siram,Jeremy Smith,Thomas D. Anthopoulos,Satish Patil J. Mater. Chem. 2012 22 4450

94259-20-8 (1 2-DIHEXYLOXYBENZENE 98) Verwandte Produkte

- 151237-06-8(Benzene,1,2-bis(hexadecyloxy)-)

- 25934-47-8(Benzene,1,2-bis(decyloxy)-)

- 70351-86-9(2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene)

- 2092850-98-9(4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid)

- 2227782-80-9((3R)-3-hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid)

- 1498339-92-6(1-[(ethylsulfanyl)methyl]cyclopentan-1-ol)

- 1314772-14-9(1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine)

- 62230-73-3(3-(Aminomethyl)pyridin-2-amine dihydrochloride)

- 2229659-82-7(3-(2-chloro-6-hydroxyphenyl)prop-2-enal)

- 2227815-75-8((2R)-4-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}butan-2-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94259-20-8)1 2-DIHEXYLOXYBENZENE 98

Reinheit:99%

Menge:25g

Preis ($):414.0